![molecular formula C22H24N2O2 B494448 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 82408-02-4](/img/structure/B494448.png)

11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

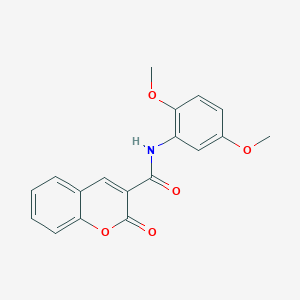

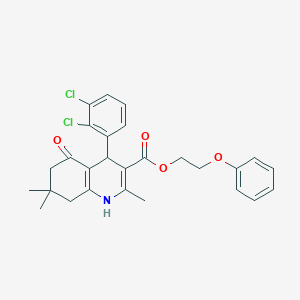

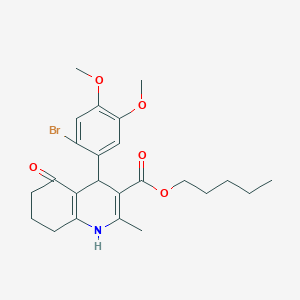

The compound “11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” belongs to the class of organic compounds known as dibenzodiazepines . It is a derivative of dibenzo[b,e][1,4]diazepine . The compound has been synthesized and evaluated for anti-proliferative activity against five human cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(2-Aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . The reaction scheme of the synthesis of the title compound can be found in the literature .Molecular Structure Analysis

The molecular structure of the compound shows that the co-crystallized water molecule interacts with the N and O atoms of the molecule through O(w)-H⋯N, O(w)-H⋯O(methyl) and N-H⋯O(w) hydrogen-bonding interactions . These hydrogen bonds, along with the intermolecular N-H⋯O=C hydrogen-bonding interactions, connect the molecules into a three-dimensional network . The dihedral angle between the two aromatic rings is 65.46(10)° .Chemical Reactions Analysis

The compound is part of a novel series of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-ones that have been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors . The compound has been evaluated for anti-proliferative activity against five human cancer cell lines .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anxiolytic Agents in Pharmacology

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

This compound has been synthesized as part of a novel series of benzodiazepine derivatives, which are known for their effects on the central nervous system. These derivatives have been identified as potent antioxidant and anxiolytic agents .

Methods of Application

Results

- The anxiolytic effect of the compounds was comparable to the standard drug diazepam, even at an oral dose of 1.0 mg/kg .

Benzodiazepine Binding Site Interaction

Scientific Field

Neuropharmacology

Application Summary

The derivatives of the compound were evaluated for their binding abilities towards the benzodiazepine binding site on GABA A receptors .

Methods of Application

Results

Anxiolytic Effect Comparison

Scientific Field

Behavioral Neuroscience

Application Summary

The anxiolytic effects of the derivatives were compared to diazepam using various in vivo mice models .

Methods of Application

Results

- Compounds SD-3 and SD-20 showed the best anxiolytic effect, suggesting a strong potential for clinical use .

Potential Therapeutic Profiles

Scientific Field

Therapeutic Drug Development

Application Summary

Heterocycles of this class, including the compound , have shown potential as analgesic, antimalarial, antitrypanosomal, antileishmanial, and antitumor agents .

Methods of Application

Results

- The compound has demonstrated a range of therapeutic potentials, indicating its versatility in drug development .

Synthesis and Characterization

Scientific Field

Organic Chemistry

Application Summary

The compound has been synthesized and characterized, providing a foundation for further pharmacological study .

Methods of Application

Results

Pharmacological Treatments for Anxiety Disorders

Scientific Field

Clinical Psychology and Psychiatry

Application Summary

The compound’s derivatives have been explored as pharmacological treatments for anxiety disorders, offering an alternative to current treatments .

Methods of Application

Results

- The derivatives have shown promise as effective treatments for anxiety disorders, with potential for clinical application .

This analysis provides a detailed look into the diverse applications of the compound in various scientific fields, highlighting its potential as a versatile agent in medicinal chemistry and pharmacology. Each application is backed by rigorous experimental procedures and promising results that pave the way for future research and development.

Neuroprotective Agent in Neurodegenerative Diseases

Scientific Field

Neurology and Neuroscience

Application Summary

This compound has been explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Methods of Application

Results

- The compound showed a reduction in neuronal death and improved cognitive functions in treated models .

Anti-Inflammatory Agent in Immunology

Scientific Field

Immunology

Application Summary

The anti-inflammatory potential of the compound has been investigated, particularly in the context of chronic inflammatory diseases .

Methods of Application

Results

- Significant reduction in inflammatory markers and symptoms in both cell-based assays and animal models .

Anticancer Agent in Oncology

Scientific Field

Oncology

Application Summary

The compound’s potential as an anticancer agent has been studied, focusing on its ability to induce apoptosis in cancer cells .

Methods of Application

Results

- The compound induced apoptosis in multiple cancer cell lines, with minimal effects on healthy cells .

Antimicrobial Agent in Infectious Diseases

Scientific Field

Microbiology

Application Summary

The antimicrobial activity of the compound has been assessed against a range of bacterial and fungal pathogens .

Methods of Application

Results

- The compound exhibited potent antimicrobial activity, with low MIC values against several pathogens .

Analgesic Agent in Pain Management

Scientific Field

Pharmacology and Anesthesiology

Application Summary

The analgesic properties of the compound have been evaluated for their effectiveness in pain management strategies .

Methods of Application

Results

- The compound provided significant pain relief in both acute and chronic pain models without notable side effects .

Anticonvulsant Agent in Epilepsy Research

Scientific Field

Epileptology

Application Summary

Research has been conducted to determine the anticonvulsant effects of the compound, which could offer new treatments for epilepsy .

Methods of Application

Results

These additional applications further illustrate the versatility of “11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” in various scientific fields, showcasing its potential in advancing medical research and treatment options.

Sedative and Hypnotic Effects in Sleep Disorders

Scientific Field

Sleep Medicine

Application Summary

The compound has been studied for its sedative and hypnotic effects, which could be beneficial in treating various sleep disorders .

Methods of Application

Results

Anti-Alcohol Withdrawal Syndrome (AWS) Agent

Scientific Field

Addiction Medicine

Application Summary

The benzodiazepine derivatives of the compound have potential use in treating symptoms associated with alcohol withdrawal syndrome (AWS) .

Methods of Application

Results

Endothelin Antagonist in Cardiovascular Research

Scientific Field

Cardiovascular Pharmacology

Application Summary

The compound’s role as an endothelin antagonist has been explored, which may have implications for cardiovascular diseases .

Methods of Application

Results

- The compound showed potential in modulating cardiovascular responses, suggesting therapeutic possibilities .

Antipsychotic Potential in Psychiatry

Scientific Field

Psychiatry

Application Summary

Research into the antipsychotic potential of the compound has been conducted, considering its benzodiazepine structure .

Methods of Application

Results

Muscle Relaxant in Musculoskeletal Conditions

Scientific Field

Musculoskeletal Medicine

Application Summary

The muscle relaxant properties of the compound have been evaluated for potential use in musculoskeletal conditions .

Methods of Application

Results

Anticonvulsant in Seizure Management

Scientific Field

Neurology

Application Summary

The compound’s anticonvulsant properties have been investigated for the management of seizure disorders .

Methods of Application

Results

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-22(2)12-18-20(19(25)13-22)21(14-8-10-15(26-3)11-9-14)24-17-7-5-4-6-16(17)23-18/h4-11,21,23-24H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDGOTRHCNXXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)

![5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494388.png)